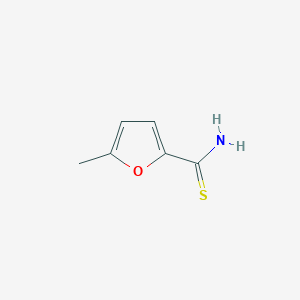
5-Methylfuran-2-carbothioamide
Descripción general
Descripción
5-Methylfuran-2-carbothioamide is a compound with the molecular weight of 141.19 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for 5-Methylfuran-2-carbothioamide is1S/C6H7NOS/c1-4-2-3-5(8-4)6(7)9/h2-3H,1H3,(H2,7,9) . This indicates that the compound has a furan ring with a methyl and a carbothioamide group attached. Physical And Chemical Properties Analysis
5-Methylfuran-2-carbothioamide is a powder at room temperature .Aplicaciones Científicas De Investigación
Cyclization and Rearrangement Studies
Research has explored the cyclization processes of 2-diazomalondithioamides, leading to rearrangements in derivatives of 5-mereapto-1,2,3-triazole and 5-amino-1,2,3-thiadiazole-4-N-R-carbothioamides. This results in the formation of 5-N-R-amino-1,2,3-thiadiazole-4-carbothioamides, with relevant spectral data including NMR and mass spectra (Bakulev et al., 1989).
Methylation Processes
Studies on the methylation of 5-amino-1,2,3-thiadiazole-4-carbothioamides have led to the discovery of new rearrangements to 5-methylthio-1,2,3-triazole-4-carbothioamides (Dankova et al., 1990).
Antibacterial Activity
Research indicates that certain derivatives of 5-methylfuran-2-carbothioamide exhibit antibacterial properties. For example, studies on 5-(2-Hydroxy-6-methoxylphenyl)-3-methyl-4,5-dihydropyrazole-1-carbothioamide derivatives showed antibacterial activity (Liu Xin-hua, 2006).
Antifungal Potency
Investigations into 2-alkylthiopyridine-4-carbothioamides have demonstrated their potential as antifungal agents, with some compounds showing inhibitory activity against yeasts and dermatophytes (Klimesová et al., 1996).
Supramolecular and Spectroscopic Analysis
Supramolecular, spectroscopic, and computational analyses of thiosemicarbazones derived from 5-acetylbarbituric acid have been conducted. These studies include characterizations through elemental analyses, FT-IR, NMR, and X-ray crystallography (Castiñeiras et al., 2021).
Generation and Cyclization of Intermediates
The generation and cyclization of α-diazocarbothioimidates have been studied, with an emphasis on the reactivity of the compounds and the synthesis of 5-mercapto-1,2,3-triazole derivatives (Dankova et al., 1992).
Bactericidal Activities
Research into novel pyrazole-1-carbothioamide derivatives has revealed their bactericidal activities against various bacterial strains, suggesting potential applications in antimicrobial therapies (Liu Xin et al., 2006).
Safety and Hazards
Propiedades
IUPAC Name |
5-methylfuran-2-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NOS/c1-4-2-3-5(8-4)6(7)9/h2-3H,1H3,(H2,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGKHFDOVVVLUFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methylfuran-2-carbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



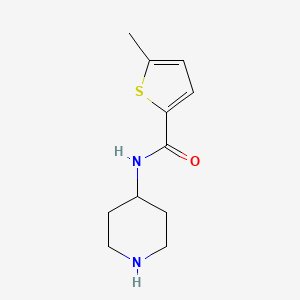
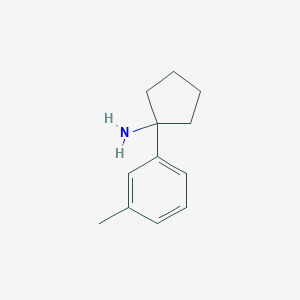
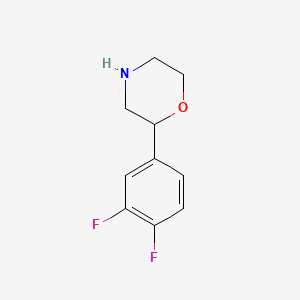
![2-[(Methylamino)methyl]phenol hydrobromide](/img/structure/B1416834.png)
![N-(1-{5-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-yl}ethylidene)hydroxylamine](/img/structure/B1416835.png)
amine hydroiodide](/img/structure/B1416837.png)
![[5-Chloro-2-(difluoromethoxy)phenyl]methanamine](/img/structure/B1416839.png)
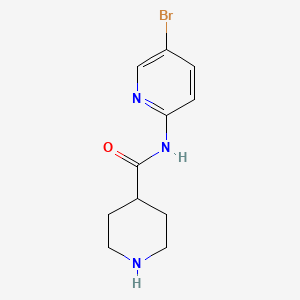
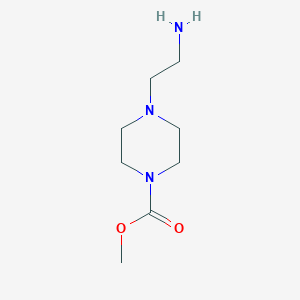
![2-chloro-N-[1-(2-methoxyphenyl)ethyl]propanamide](/img/structure/B1416843.png)
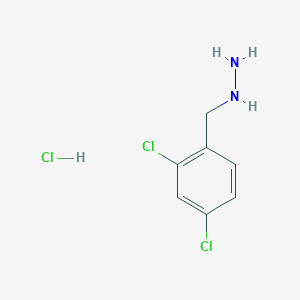

![2-{[(2-Chlorophenyl)methyl]amino}propan-1-ol](/img/structure/B1416850.png)
![ethyl 3,6-dimethyl-4-oxo-3H,4H-furo[2,3-d]pyrimidine-5-carboxylate](/img/structure/B1416851.png)